4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one
Description
This compound features a fused indeno[1,2-d]pyrimidin-5-one core substituted at position 4 with a 1,3-benzodioxol-5-yl group and at position 2 with a 3-fluorobenzylsulfanyl moiety.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3S/c26-16-5-3-4-14(10-16)12-32-25-27-22(15-8-9-19-20(11-15)31-13-30-19)21-23(28-25)17-6-1-2-7-18(17)24(21)29/h1-11,22H,12-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTSFIVBCFLRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=N3)SCC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indeno[1,2-d]pyrimidin-5-one Core: This step often involves the cyclization of a suitable precursor, such as 2-aminobenzylamine, with an appropriate diketone under acidic or basic conditions.
Introduction of the Benzodioxol Group: The benzodioxol moiety can be introduced via a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an acyl chloride.
Attachment of the Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the indeno[1,2-d]pyrimidin-5-one core with 3-fluorobenzylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the indeno[1,2-d]pyrimidin-5-one core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one has shown promise in various assays for its potential anti-inflammatory and antimicrobial activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth.
Medicine
In medicinal research, this compound is explored for its anticancer properties. Studies suggest it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for further development in these fields.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it can induce apoptosis through the activation of caspases and disruption of mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the indeno[1,2-d]pyrimidin-5-one scaffold with variations in substituents, enabling comparative analysis of structure-property relationships:
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
- Fluorine Positional Isomerism : The 2-fluorobenzylsulfanyl analog differs in fluorine placement, which may alter dipole moments and steric interactions compared to the 3-fluorobenzyl derivative. This could impact binding affinity in biological targets.
- Aryl vs. Heterocyclic Substituents : The thiazole-containing compound introduces a nitrogen-sulfur heterocycle, likely improving solubility via polar interactions but possibly reducing bioavailability due to increased molecular weight.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzodioxole moiety, which is known for its diverse biological properties.
- A sulfanyl group that may enhance its interaction with biological targets.
- An indeno[1,2-d]pyrimidine core, which is often associated with various pharmacological activities.
Molecular Formula
The molecular formula of the compound is .
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with indeno-pyrimidine frameworks have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the benzodioxole group suggests potential antimicrobial properties, as many derivatives exhibit activity against bacterial and fungal strains.
Pharmacological Effects
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Anticancer Activity
- In vitro studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indeno-pyrimidine structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
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Anti-inflammatory Properties
- Compounds similar to this structure have been reported to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
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Neuroprotective Effects
- Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting a possible role in treating conditions like Alzheimer's disease.
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | A related compound exhibited an IC50 of 15 µM against MCF-7 breast cancer cells. |
| Inflammation Model | In a rat model of arthritis, a similar compound reduced inflammation markers by 40% at a dose of 10 mg/kg. |
| Neuroprotection | In an in vitro model of neuronal injury, a derivative showed a protective effect with a 30% reduction in cell death at 5 µM concentration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
